![molecular formula C9H16N4O6 B12085991 4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)
4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of SGNs involves complex tissue engineering strategies. These strategies include the use of seed cells, biomolecules, and scaffold materials to create a conducive environment for SGN regeneration . The process often involves the transplantation of exogenous stem cells or the reprogramming of endogenous glial cells .
Analyse Des Réactions Chimiques
SGNs are involved in various biochemical reactions, particularly those related to neuronal regeneration and repair. These reactions often involve the use of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), which promote the survival and growth of SGNs . Additionally, SGNs undergo oxidative stress and inflammation, which can be mitigated by antioxidants and anti-inflammatory agents .
Applications De Recherche Scientifique
SGNs have numerous scientific research applications, particularly in the fields of auditory neuroscience and regenerative medicine. They are studied to understand the mechanisms of hearing and hearing loss, and to develop therapies for sensorineural hearing loss . SGNs are also used in the development of cochlear implants, which bypass damaged hair cells to directly stimulate SGNs and restore hearing . Furthermore, SGNs are used in drug screening assays to identify compounds that promote neuronal regeneration .
Mécanisme D'action
The mechanism of action of SGNs involves the transmission of auditory signals from the cochlea to the brainstem. This process is mediated by the release of neurotransmitters at synapses between SGNs and hair cells in the cochlea . Neurotrophic factors such as BDNF and NT-3 play a crucial role in maintaining the health and function of SGNs by promoting their survival and growth . Additionally, SGNs are involved in the activation of signaling pathways such as the NF-kappaB pathway, which regulates the expression of genes involved in cell survival and inflammation .
Comparaison Avec Des Composés Similaires
SGNs are unique in their role as primary auditory neurons. Similar compounds include other types of sensory neurons, such as retinal ganglion cells (RGCs) in the visual system and dorsal root ganglion (DRG) neurons in the somatosensory system . SGNs are distinct in their specific function of transmitting auditory information and their unique anatomical location in the cochlea .
Propriétés
Formule moléculaire |
C9H16N4O6 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
4-amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19) |
Clé InChI |
BPMRXBZYPGYPJN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


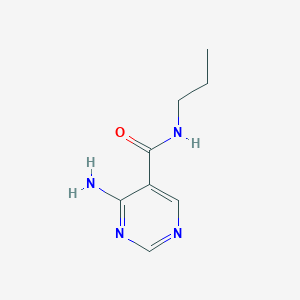
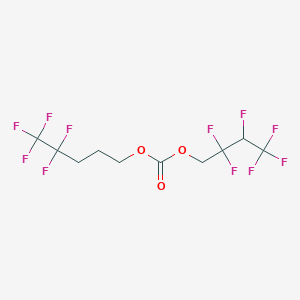
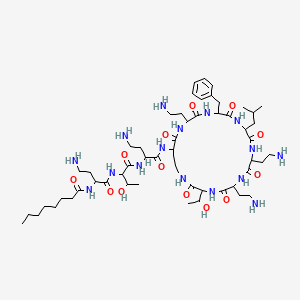

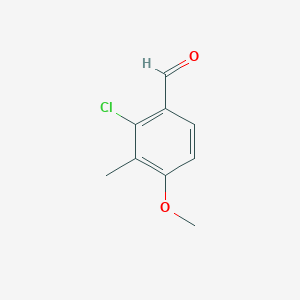


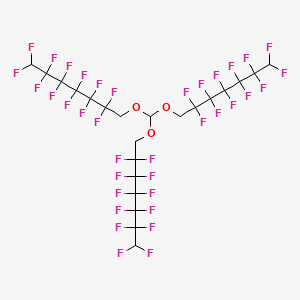
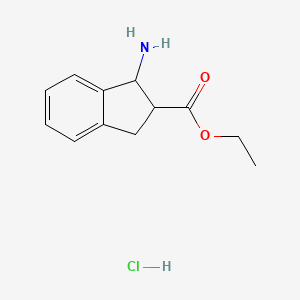


![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


